molecular formula C45H72O16 B1253827 Astragaloside I CAS No. 91739-00-3

Astragaloside I

カタログ番号: B1253827
CAS番号: 91739-00-3
分子量: 869.0 g/mol
InChIキー: KXHCYYSIAXMSPA-NKRMGSAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Astragaloside I is primarily obtained through extraction from the roots of Astragalus membranaceus. The extraction process involves several steps, including solvent extraction, concentration, and purification. Typically, solvents like methanol, ethanol, and water are used in the extraction process .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Astragalus membranaceus roots. The process includes:

化学反応の分析

Types of Reactions

Astragaloside I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

科学的研究の応用

Astragaloside I has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.

    Industry: Utilized in the development of health supplements and herbal medicines .

作用機序

Astragaloside I exerts its effects through various molecular targets and pathways:

類似化合物との比較

Astragaloside I is compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant pharmacological potential. Its various applications in scientific research and industry make it a valuable subject of study. The unique properties and mechanisms of action of this compound distinguish it from other similar compounds, highlighting its importance in the field of natural product chemistry and medicine.

生物活性

Astragaloside I (AS-I) is a significant bioactive compound derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. This article explores the biological activities of AS-I, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a saponin with the molecular formula C41H68O14C_{41}H_{68}O_{14} and a molecular weight of approximately 784.97 Da. Its structure consists of a triterpenoid aglycone linked to glucose moieties, contributing to its biological activity.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of AS-I, which can be categorized as follows:

1. Anti-inflammatory Activity

AS-I has demonstrated significant anti-inflammatory properties through various mechanisms:

  • Cytokine Modulation : AS-I inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated macrophages and keratinocytes .
  • Inhibition of COX-2 : It reduces the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

2. Antioxidant Activity

AS-I exhibits potent antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in various cell types . This action helps mitigate oxidative stress-related damage in cells.

3. Hepatoprotective Effects

In animal models, AS-I has shown hepatoprotective effects against liver fibrosis induced by porcine serum. Treatment with AS-I resulted in decreased levels of hepatic hydroxyproline and serum markers associated with liver damage, indicating its potential for liver health maintenance .

4. Neuroprotective Effects

AS-I has been reported to protect neuronal cells from apoptosis induced by oxidative stress. It inhibits pathways related to apoptosis, suggesting its potential application in neurodegenerative diseases .

Metabolism and Bioavailability

The metabolism of AS-I is crucial for understanding its pharmacological effects. Recent studies using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have identified several metabolites resulting from the biotransformation of AS-I in vivo. Key findings include:

  • Metabolite Identification : A total of 170 metabolites were identified in rat plasma, urine, and feces after AS-I administration, including deglycosylated forms that exhibit enhanced bioactivity .
  • Main Metabolic Pathways : The primary metabolic pathways include deglycosylation, demethylation, and hydroxylation, leading to the formation of secondary glycosides and aglycones that retain biological activity .

Case Studies

Several case studies have illustrated the therapeutic potential of AS-I:

Case Study 1: Liver Fibrosis Model

In a controlled study involving Wistar rats with induced liver fibrosis, administration of AS-I significantly reduced liver damage markers and improved histopathological outcomes compared to untreated controls. This suggests that AS-I may serve as a protective agent against liver fibrosis .

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro experiments demonstrated that AS-I could protect SH-SY5Y neuronal cells from oxidative stress-induced apoptosis by modulating apoptotic signaling pathways (Bax/Bcl-2 ratio), highlighting its neuroprotective capabilities .

特性

CAS番号

91739-00-3

分子式

C45H72O16

分子量

869.0 g/mol

IUPAC名

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

InChI

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1

InChIキー

KXHCYYSIAXMSPA-NKRMGSAOSA-N

SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

異性体SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O

正規SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。